molecular formula C13H18O5 B14903704 Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B14903704
M. Wt: 254.28 g/mol
InChI Key: NSVBWELJSPKIOJ-IRUJWGPZSA-N
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Description

Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a cyclopenta[c]pyran ring system, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[c]pyran ring: This step involves cyclization reactions, which can be achieved using various catalysts and reaction conditions.

    Introduction of functional groups: Ethoxy and hydroxymethyl groups are introduced through substitution reactions, often using reagents like ethyl iodide and formaldehyde under basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Methyl (1R,4aS,7aS)-1-carboxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.

    Reduction: Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-methanol.

    Substitution: Various alkyl-substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Genipin: Methyl (1R,4aS,7aS)-1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate.

    β-Allamcidin: Methyl (1R,4S,4aS,7R,7aS)-1-hydroxy-4′-[(1S)-1-hydroxyethyl]-5′-oxo-3,4,4a,7a-tetrahydro-1H,5′H-spiro[cyclopenta[c]pyran-7,2′-furan]-4-carboxylate.

Uniqueness

Methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

methyl (1R,4aS,7aS)-1-ethoxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C13H18O5/c1-3-17-13-11-8(6-14)4-5-9(11)10(7-18-13)12(15)16-2/h4,7,9,11,13-14H,3,5-6H2,1-2H3/t9-,11-,13-/m1/s1

InChI Key

NSVBWELJSPKIOJ-IRUJWGPZSA-N

Isomeric SMILES

CCO[C@H]1[C@H]2[C@H](CC=C2CO)C(=CO1)C(=O)OC

Canonical SMILES

CCOC1C2C(CC=C2CO)C(=CO1)C(=O)OC

Origin of Product

United States

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